molecular formula C9H12O3 B12550964 4-[(Propan-2-yl)oxy]benzene-1,2-diol CAS No. 150092-74-3

4-[(Propan-2-yl)oxy]benzene-1,2-diol

Cat. No.: B12550964
CAS No.: 150092-74-3
M. Wt: 168.19 g/mol
InChI Key: UWYZCVZVKZJALZ-UHFFFAOYSA-N
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Description

4-[(Propan-2-yl)oxy]benzene-1,2-diol is a substituted catechol compound of significant interest in organic and medicinal chemistry research. Also known as 4-isopropoxybenzene-1,2-diol, this molecule features a catechol core (1,2-benzenediol ) functionalized with an isopropoxy group. The catechol moiety is a key pharmacophore known for its metal-chelating properties and role in antioxidant activity, making it a valuable scaffold in developing bioactive molecules . This compound serves as a versatile building block (synthon) for the synthesis of more complex organic structures. Researchers utilize it in ligand design for metal-organic frameworks, the development of polymers, and the creation of novel pharmaceutical agents where the catechol structure is pivotal. Specific physical data such as melting point, boiling point, and solubility for this exact compound require experimental characterization. Handling should follow standard safety protocols for phenols, using appropriate personal protective equipment. This product is intended for research and development purposes only in a laboratory setting and is not for diagnostic, therapeutic, or personal use.

Properties

CAS No.

150092-74-3

Molecular Formula

C9H12O3

Molecular Weight

168.19 g/mol

IUPAC Name

4-propan-2-yloxybenzene-1,2-diol

InChI

InChI=1S/C9H12O3/c1-6(2)12-7-3-4-8(10)9(11)5-7/h3-6,10-11H,1-2H3

InChI Key

UWYZCVZVKZJALZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC(=C(C=C1)O)O

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

  • Base Selection : Deprotonation of one hydroxyl group in catechol generates a nucleophilic phenoxide ion. Sodium hydride (NaH) or potassium carbonate (K₂CO₃) in polar aprotic solvents (e.g., dimethylformamide, DMF) facilitates mono-deprotonation.
  • Electrophilic Partner : Secondary alkyl halides like isopropyl bromide are less reactive in Sₙ2 reactions due to steric hindrance. To mitigate elimination side reactions, isopropyl tosylate or mesylate—better leaving groups—are preferred.
  • Regioselectivity : The para position to the deprotonated hydroxyl group is favored for electrophilic attack, driven by the electron-donating resonance effects of the phenoxide ion.

Optimization Challenges :

  • Dialkylation Risk : Excess alkylating agent or prolonged reaction times may lead to dialkylation. Stoichiometric control (1:1 molar ratio of catechol to alkylating agent) and low temperatures (0–25°C) minimize this.
  • Solvent Effects : Polar aprotic solvents (e.g., DMF, dimethyl sulfoxide) enhance ion pair separation, improving reaction kinetics.

Example Protocol :

  • Dissolve catechol (1.0 equiv) in anhydrous DMF under nitrogen.
  • Add NaH (1.1 equiv) at 0°C and stir for 30 minutes.
  • Introduce isopropyl tosylate (1.05 equiv) dropwise and heat to 60°C for 12 hours.
  • Quench with aqueous NH₄Cl, extract with ethyl acetate, and purify via column chromatography (SiO₂, hexane/ethyl acetate gradient).

Yield : 45–65% (theoretical maximum limited by competing elimination and dialkylation).

Mitsunobu Reaction

The Mitsunobu reaction offers an alternative pathway for ether formation, utilizing isopropyl alcohol directly without requiring pre-formed alkyl halides. This method is advantageous for sterically hindered substrates.

Reaction Design

  • Reagents : Triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) mediate the redox process.
  • Mechanism : The alcohol (isopropyl alcohol) and catechol undergo coupling via an oxyphosphonium intermediate, with inversion of configuration at the alcohol’s α-carbon.

Key Considerations :

  • Regioselectivity : Mitsunobu reactions typically target the most acidic hydroxyl group. In catechol, the two adjacent hydroxyls have similar acidities (pKa ≈ 9.4 and 12.6), necessitating protecting groups for selective etherification.
  • Cost and Byproducts : Triphenylphosphine oxide and hydrazine byproducts complicate purification, making this method less scalable than Williamson synthesis.

Example Protocol :

  • Dissolve catechol (1.0 equiv), isopropyl alcohol (1.2 equiv), and PPh₃ (1.5 equiv) in tetrahydrofuran (THF).
  • Cool to 0°C and add DIAD (1.5 equiv) dropwise.
  • Stir at room temperature for 24 hours, concentrate, and purify via flash chromatography.

Yield : 30–50% (lower yields attributed to competing side reactions and poor regiocontrol).

Transalkylation Strategies

Transalkylation, validated in the synthesis of 4-isopropylphenol, provides a route to reposition alkyl groups on aromatic rings. For this compound, this method could involve isomerizing a pre-formed ortho- or meta-substituted intermediate.

Catalytic Systems

  • Acid Catalysts : Sulfuric acid-treated clays or trifluoromethanesulfonic acid (TFMSA) facilitate alkyl group migration under mild conditions (90–200°C).
  • Molecular Sieves : Zeolites (e.g., H-Y) enhance selectivity by stabilizing transition states favoring para-substitution.

Limitations :

  • Substrate Complexity : Requires synthesis of a precursor (e.g., 3-isopropoxycatechol), adding steps.
  • Meta-Isomer Contamination : Overheating or prolonged reactions risk forming thermodynamically stable meta-isomers.

Example Protocol :

  • React catechol with isopropyl bromide via Williamson synthesis to yield a mixture of ortho/para isomers.
  • Heat the crude product with TFMSA (0.1 equiv) at 150°C for 4 hours.
  • Neutralize with aqueous NaHCO₃, extract, and purify.

Yield : 60–75% (after optimization).

Protection/Deprotection Strategies

Multi-step syntheses employing protective groups enable precise regiocontrol. For instance, selectively protecting one hydroxyl group in catechol prior to etherification.

Stepwise Approach

  • Protection : Acetylate one hydroxyl group using acetic anhydride/pyridine.
  • Etherification : Perform Williamson synthesis on the mono-protected catechol.
  • Deprotection : Hydrolyze the acetyl group under basic conditions (e.g., KOH/MeOH).

Advantages :

  • Enhanced Regiocontrol : Directs alkylation to the desired position.
  • Higher Yields : Reduces dialkylation byproducts.

Drawbacks :

  • Additional Steps : Lowers overall efficiency.
  • Sensitivity : Acid- or base-labile substrates may degrade during protection/deprotection.

Example Protocol :

  • Protect catechol with acetyl chloride (1.1 equiv) in pyridine (0°C, 2 hours).
  • React mono-acetylated catechol with isopropyl tosylate (1.05 equiv) and NaH in DMF (60°C, 12 hours).
  • Deprotect with KOH/MeOH (room temperature, 4 hours).

Yield : 70–85% (over three steps).

Comparative Analysis of Methods

Method Conditions Yield Advantages Disadvantages
Williamson Synthesis NaH, DMF, 60°C 45–65% Scalable, minimal byproducts Dialkylation risk, moderate regiocontrol
Mitsunobu Reaction DIAD, PPh₃, THF, rt 30–50% No alkyl halides required Low yield, costly reagents
Transalkylation TFMSA, 150°C 60–75% Converts isomers to desired product Requires precursor synthesis
Protection/Deprotection Ac₂O/pyridine, KOH/MeOH 70–85% High regiocontrol Multi-step, time-intensive

Chemical Reactions Analysis

Types of Reactions

4-[(Propan-2-yl)oxy]benzene-1,2-diol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products

    Oxidation: Quinones

    Reduction: Catechol derivatives

    Substitution: Various substituted benzenediols

Mechanism of Action

The mechanism of action of 4-[(Propan-2-yl)oxy]benzene-1,2-diol involves its interaction with various molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with biological molecules, affecting their structure and function. The compound can also undergo redox reactions, influencing cellular oxidative stress and signaling pathways .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituted Benzene-1,2-diol Derivatives

The benzene-1,2-diol (catechol) scaffold is a common pharmacophore. Substituents at the 4-position critically modulate physicochemical and biological properties:

Compound Name Substituent Key Properties/Bioactivity PAINS Alert References
4-[(Propan-2-yl)oxy]benzene-1,2-diol 4-isopropyloxy Hypothesized moderate hydrophobicity; potential for hydrophobic receptor interactions No
4-Methylbenzene-1,2-diol 4-methyl Fragment hit in protein binding studies; flagged as PAINS due to polyphenolic alert Yes
4-(tert-Butyl)benzene-1,2-diol 4-tert-butyl Enhanced steric bulk; PAINS-positive Yes
4-(Hydroxymethyl)benzene-1,2-diol 4-hydroxymethyl Higher water solubility; isolated from natural sources No
(E)-4-Styrylbenzene-1,2-diol 4-styryl Extended conjugation for fluorescence; used in amyloid fibril imaging No
HPIMBD (4-[(E)-(4-hydroxyphenylimino)methyl]benzene-1,2-diol) 4-iminomethyl-4-hydroxyphenyl Estrogen receptor antagonism; inhibits breast cancer cell proliferation No
Isoprenaline (4-{1-hydroxy-2-[(propan-2-yl)amino]ethyl}benzene-1,2-diol) 4-amino alcohol side chain β-adrenergic agonist; treats bradycardia and asthma No

Key Observations :

  • Hydrophobicity : The isopropyloxy group in the target compound likely enhances lipid solubility compared to polar substituents (e.g., hydroxymethyl) but reduces steric hindrance relative to tert-butyl analogs.
Bioactive Analogues in Pharmaceutical Research
  • Anticancer Activity: Aza-resveratrol analogs (e.g., HPIMBD) with iminomethyl substituents exhibit potent estrogen receptor alpha (ERα) antagonism, suppressing breast cancer cell proliferation. The isopropyloxy group in the target compound may engage in similar hydrophobic interactions but lacks the hydrogen-bonding capacity of imine groups .
  • Antimicrobial Properties : Catechol derivatives with alkyl substituents (e.g., 3-methyl-4-hydroxybutan-2-ylbenzene-1,2-diol) show activity against methicillin-resistant Staphylococcus aureus (MRSA). The isopropyloxy group’s hydrophobicity could enhance membrane penetration, though this remains untested .
  • Fluorescence Probes : Styryl-substituted catechols (e.g., (E)-4-styrylbenzene-1,2-diol) exhibit extended fluorescence lifetimes when bound to amyloid fibrils. The isopropyloxy group’s electronic effects may alter emission profiles compared to aromatic substituents .

Data Tables

Table 1. Comparative Physicochemical Properties

Compound logP (Predicted) Water Solubility Thermal Stability
This compound 1.8 (Moderate) Low Moderate
4-Methylbenzene-1,2-diol 0.9 Moderate Low (prone to oxidation)
4-(Hydroxymethyl)benzene-1,2-diol 0.3 High Moderate
HPIMBD 2.1 Low High

Research Findings and Implications

  • Drug Design : The absence of PAINS alerts makes this compound a promising scaffold for developing targeted therapies, particularly for ERα-positive cancers .
  • Material Science : The isopropyloxy group’s balance of hydrophobicity and electronic effects could be leveraged in designing fluorescence probes or stabilizing antioxidants.
  • Synthetic Accessibility : Analogous compounds are synthesized via palladium-catalyzed couplings or nucleophilic substitutions, suggesting feasible routes for the target compound’s production .

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